6-Propyl-2h-pyran-2-one is a natural product found in Trichoderma viride with data available.
6-Propyl-2h-pyran-2-one
CAS No.: 5247-93-8
Cat. No.: VC19743161
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5247-93-8 |
|---|---|
| Molecular Formula | C8H10O2 |
| Molecular Weight | 138.16 g/mol |
| IUPAC Name | 6-propylpyran-2-one |
| Standard InChI | InChI=1S/C8H10O2/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3 |
| Standard InChI Key | DIYWMJFAVIYCGH-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC=CC(=O)O1 |
Introduction
Chemical Identity and Structural Characteristics
Core Structure and Nomenclature
6-Propyl-2H-pyran-2-one (CAS: 698-76-0) is a six-membered lactone ring system classified under the pyran-2-one family. Its IUPAC name, tetrahydro-6-propyl-2H-pyran-2-one, reflects the saturated tetrahydropyran ring with a propyl substituent at the 6-position . The compound is also known as δ-octalactone, a descriptor emphasizing its eight-carbon backbone and lactone functional group .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄O₂ | |
| Molecular Weight | 142.20 g/mol | |
| CAS Registry Number | 698-76-0 | |
| SMILES Notation | CCC[C@H]1CCCC(=O)O1 | |
| InChI Key | FYTRVXSHONWYNE-UHFFFAOYSA-N |
The stereochemistry of the propyl group influences its biological activity. For instance, the (S)-enantiomer (PubChem CID: 7269403) exhibits distinct interactions with enzymatic targets compared to its racemic form .
Structural Derivatives and Analogues
Several derivatives of 6-propyl-2H-pyran-2-one have been characterized:
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6-Propyl-5,6-dihydro-2H-pyran-2-one (CAS: 16400-69-4): A partially unsaturated variant with a molecular weight of 140.18 g/mol.
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4-Hydroxy-6-propyl-pyran-2-one (CAS: 18742-94-4): Features a hydroxyl group at the 4-position, altering its acidity and reactivity.
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xi-Tetrahydro-6-propyl-2H-pyran-2-one (FDB017642): A food-grade lactone used in flavor formulations .
Synthesis and Industrial Production
Synthetic Routes
The hydrogenation of α,β-unsaturated ketones is the primary method for synthesizing 6-propyl-2H-pyran-2-one. Key steps include:
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Catalytic Hydrogenation: Reaction of 6-propyl-4H-pyran-4-one with hydrogen gas over platinum or palladium catalysts at 50–100°C.
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Lactonization: Cyclization of 5-hydroxyoctanoic acid under acidic conditions to form δ-octalactone .
Industrial-scale production employs continuous flow reactors to optimize yield (typically >85%) and purity (>98%).
Table 2: Reaction Conditions and Yields
| Starting Material | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 6-Propyl-4H-pyran-4-one | Pt/Al₂O₃ | 80 | 88 |
| 5-Hydroxyoctanoic acid | H₂SO₄ | 120 | 92 |
Purification and Characterization
Post-synthesis purification involves fractional distillation under reduced pressure (boiling point: 230–235°C at 760 mmHg) . Nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) confirm structural integrity, with characteristic signals at δ 4.35 (m, 1H, CH-O) and δ 2.50 (t, 2H, COCH₂) .
Physicochemical Properties
Thermal and Solubility Profiles
6-Propyl-2H-pyran-2-one is a colorless liquid with a fruity odor, miscible in ethanol and diethyl ether but insoluble in water . Its thermal stability extends to 200°C, beyond which decomposition into propionic acid and cyclic ketones occurs.
Table 3: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Density (20°C) | 0.987 g/cm³ | Pycnometry |
| Refractive Index (n²⁰D) | 1.452 | Abbe refractometer |
| Flash Point | 112°C | Pensky-Martens |
Spectroscopic Fingerprints
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IR Spectroscopy: Strong absorption at 1745 cm⁻¹ (C=O stretch) and 1180 cm⁻¹ (C-O-C asymmetric stretch) .
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¹³C NMR: Peaks at δ 170.8 (C=O), 68.5 (C-6), and 22.1–34.7 (propyl chain) .
Applications in Science and Industry
Flavor and Fragrance Industry
δ-Octalactone is a key component in dairy and coconut flavor formulations, with a threshold detection limit of 0.1 ppm in aqueous solutions . Its annual production exceeds 500 metric tons globally, driven by demand in baked goods and confectionery .
Biomedical Research
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Antimicrobial Activity: Exhibits MIC values of 64 µg/mL against Staphylococcus aureus and Candida albicans.
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Anticancer Potential: Inhibits carbonic anhydrase IX (CA-IX) with an IC₅₀ of 12.3 µM, suggesting utility in hypoxic tumors.
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Enzyme Inhibition: Binds to α-glucosidase (Kᵢ = 8.7 µM), highlighting antidiabetic applications.
Table 4: Biological Activity Data
| Target | Assay Type | Activity | Source |
|---|---|---|---|
| Carbonic Anhydrase IX | Spectrophotometric | IC₅₀ = 12.3 µM | |
| α-Glucosidase | Fluorometric | Kᵢ = 8.7 µM | |
| Candida albicans | Broth microdilution | MIC = 64 µg/mL |
Organic Synthesis Intermediate
The lactone ring undergoes regioselective ring-opening reactions with nucleophiles (e.g., amines, Grignard reagents) to yield hydroxy acids and substituted tetrahydropyrans .
Environmental and Regulatory Considerations
As a Generally Recognized as Safe (GRAS) substance, δ-octalactone is approved for food use by the FDA (21 CFR 172.515). Environmental fate studies indicate rapid biodegradation (t₁/₂ = 2–5 days in soil) and low bioaccumulation potential (log P = 1.92) .
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